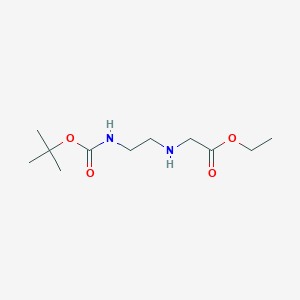

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Description

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a temporary protecting group for amines, and an ethyl ester moiety that enhances solubility and facilitates subsequent hydrolysis or coupling reactions. The compound’s molecular formula is C₁₁H₂₁N₃O₄, though variations in substituents (e.g., additional alkyl or aromatic groups) are common in related analogs .

Properties

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXXOLKYIPCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401879 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-80-7 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most common route involves alkylation of ethyl glycinate with Boc-protected ethylenediamine derivatives. Ethyl glycinate reacts with 2-((tert-butoxycarbonyl)amino)ethylamine in the presence of a coupling agent such as chloroacetyl chloride. The reaction proceeds via nucleophilic substitution, where the primary amine of ethylenediamine attacks the α-carbon of glycinate, forming the secondary amine linkage.

Key reagents :

-

Ethyl glycinate hydrochloride

-

2-((tert-Butoxycarbonyl)amino)ethylamine

-

Chloroacetyl chloride (activation agent)

-

Triethylamine (base catalyst)

Stepwise Procedure

-

Activation of glycinate : Ethyl glycinate (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with chloroacetyl chloride (1.2 equiv) at 0°C. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl byproducts.

-

Alkylation : Boc-protected ethylenediamine (1.1 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The organic layer is washed with 5% NaHCO₃, brine, and dried over MgSO₄. Solvent removal yields a crude oil, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Transesterification Route from tert-Butyl Glycinate

Industrial-Scale Synthesis

A patented method (CN103214383A) utilizes glycine as the starting material for cost-effective, large-scale production:

-

Transesterification : Glycine reacts with tert-butyl acetate in the presence of perchloric acid at 0–10°C for 48–72 hours.

-

Neutralization : The mixture is adjusted to pH 6.5–7.5 using NaOH, and the organic layer is separated.

-

Extraction : Repeated extraction with ethyl acetate ensures >95% recovery of tert-butyl glycinate.

-

Coupling : tert-Butyl glycinate is reacted with Boc-ethylenediamine using DIPEA as a base in DMF, followed by HCl-mediated crystallization.

Advantages :

-

Avoids expensive Boc-protected intermediates.

Solid-Phase Peptide Synthesis (SPPS) Approach

Fmoc-Mediated Coupling

For applications in PNA synthesis, the compound is prepared on a solid support using Fmoc-protected ethylenediamine:

-

Resin loading : Wang resin is functionalized with Fmoc-N-(2-aminoethyl)glycine.

-

Boc protection : The free amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) and DMAP in DCM.

-

Esterification : The resin-bound intermediate is treated with ethyl chloroacetate and DIPEA to install the ethyl ester.

-

Cleavage : TFA/water (95:5) releases the product, which is precipitated in cold ether.

Racemization-Suppressed Coupling

Use of TCBOXY Reagent

A racemization-free method employs (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) as a coupling agent:

-

Activation : Ethyl glycinate (1.0 equiv) and TCBOXY (1.1 equiv) are mixed with DIPEA (1.5 equiv) in DCM.

-

Coupling : Boc-ethylenediamine (1.0 equiv) is added, and the reaction is stirred at 25°C for 15 minutes.

-

Purification : Column chromatography (hexane/ethyl acetate) yields the product with <0.5% racemization.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Racemization Risk |

|---|---|---|---|---|

| Alkylation | 85–92% | >98% | Moderate | Low |

| Transesterification | 94–98% | 95–98% | High | Negligible |

| SPPS | 75–85% | >95% | Low | None |

| TCBOXY coupling | 89–94% | >99% | Moderate | None |

Key findings :

-

The transesterification route is optimal for industrial production due to high yields and scalability.

-

TCBOXY coupling ensures racemization-free synthesis critical for chiral applications.

-

SPPS is limited to small-scale PNA synthesis but offers superior purity.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can yield an alkylated amine derivative.

Deprotection: The primary product is the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

Peptide Synthesis

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate serves as a valuable building block in peptide synthesis. Its Boc-protected amino group allows for selective reactions without interfering with other functional groups, making it suitable for constructing complex peptides and proteins.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit activity against various biological targets, including receptors involved in neurological disorders .

Biochemical Studies

In biochemical applications, this compound is used to study enzyme interactions and protein folding mechanisms due to its ability to form stable complexes with target proteins. It has been utilized in the development of enzyme inhibitors and as a substrate for studying enzyme kinetics.

Case Study 1: Peptide Nucleic Acids (PNAs)

This compound has been employed as a building block for synthesizing peptide nucleic acids, which are synthetic analogs of DNA that can bind to complementary sequences with high specificity. This application is crucial in gene therapy and molecular diagnostics.

Case Study 2: Mechanochemical Synthesis

A study demonstrated the synthesis of biologically active compounds using mechanochemical methods involving this compound. This approach provided a greener alternative to traditional solvent-based methods, showcasing the compound's versatility in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate primarily involves its role as a precursor in chemical reactions. The Boc-protected amine group allows for selective reactions, and its removal under acidic conditions enables further functionalization of the molecule . The compound’s molecular targets and pathways are largely dependent on its specific applications in research and industry.

Comparison with Similar Compounds

Key Properties :

- Synthesis: The compound is typically synthesized via sequential Boc-protection and esterification steps. For example, Ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate (a close analog) was prepared by reacting ethyl 2-(benzylamino)acetate with di-tert-butyl dicarbonate in dichloromethane, yielding a 92% product .

- Applications : It is used as an intermediate in drug discovery, particularly for constructing peptide backbones or modifying bioactive molecules (e.g., purine derivatives in STAT3 inhibitors) .

Comparison with Similar Compounds

Structurally related compounds differ in substituents, protecting groups, or ester moieties, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Structural Analogues with Modified Alkyl Chains

Key Observations :

- Propyl vs. Ethyl Linkers : Propyl chains (e.g., in CAS 258332-57-9) enhance flexibility but may reduce solubility in polar solvents .

- Allyloxy Derivatives : The allyloxy group (e.g., in ) enables click chemistry or further oxidation, broadening utility in bioconjugation .

Aromatic and Heterocyclic Variants

Key Observations :

- Heterocyclic Moieties : Thiazole and purine derivatives exhibit enhanced biological activity due to improved target engagement (e.g., antimicrobial or anticancer properties) .

- Pyridinyl Derivatives: Solubility in chloroform and methanol (e.g., CAS 408365-87-7) makes them suitable for hydrophobic environments .

Hydrochloride and Acid Derivatives

Key Observations :

- Hydrochloride Salts : Enhanced stability and handling compared to free bases, critical for industrial-scale synthesis .

- Ester-to-Acid Conversion : Acid derivatives (e.g., from ) are pivotal in SPPS (solid-phase peptide synthesis) but require additional purification steps .

Research Findings and Trends

- Synthetic Efficiency : Yields for Boc-protected ethyl acetates range from 71% to 92%, depending on substituents. Allyloxy and aromatic variants generally require milder conditions (e.g., 0°C for LiOH-mediated hydrolysis) .

- Biological Relevance : Compounds with heterocycles (e.g., thiazole in ) show higher antimicrobial activity, while purine derivatives () are prioritized in oncology .

- Stability Concerns : Hydrochloride salts (CAS 42492-57-9) and tert-butyl esters exhibit superior shelf life compared to free amines, which are prone to oxidation .

Biological Activity

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known by its CAS number 347890-34-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₂₃ClN₂O₄

- Molecular Weight : 282.76 g/mol

- CAS Number : 347890-34-0

- Purity : ≥ 95%

This compound acts as a glycine derivative, which suggests it may interact with various receptors and enzymes involved in neurotransmission and metabolic processes. It has been noted for its interaction with:

- Amino Acid Transporters : Potentially affecting neurotransmitter levels.

- Protein Kinases : Inhibition or modulation of signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Potential

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines. For example, one study reported a derivative exhibiting an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating significant cytotoxicity . The compound also displayed selectivity, showing less toxicity towards normal cells.

Pharmacokinetics

Pharmacokinetic studies on similar compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME). For instance, a comparable compound exhibited moderate bioavailability with a peak plasma concentration (C_max) of 592 ± 62 mg/mL and a half-life (t₁/₂) exceeding 12 hours . Such profiles suggest potential for oral administration in therapeutic settings.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound derivatives against resistant bacterial strains. Results indicated promising activity with MIC values suggesting effective concentrations for clinical use.

- Cancer Treatment : In vivo models demonstrated that a derivative significantly reduced tumor growth in mice inoculated with MDA-MB-231 cells, supporting its potential as an anticancer agent .

- Toxicity Studies : Safety assessments revealed acceptable toxicity levels at high doses (up to 800 mg/kg), indicating a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via a multi-step sequence involving Boc protection, amide coupling, and esterification. For example, a Boc-protected intermediate can be prepared by reacting ethyl 2-(benzylamino)acetate with di-tert-butyl dicarbonate in dichloromethane (CH₂Cl₂) at 0°C, followed by stirring at room temperature. Yields up to 92% are achieved using anhydrous Na₂SO₄ for drying and column chromatography (Pentane/EtOAc gradient) for purification .

- Key variables : Solvent choice (e.g., CH₂Cl₂ vs. THF), stoichiometry of reagents (e.g., 1.2 equiv of Et₃N), and reaction time (overnight vs. shorter periods) critically impact purity and yield.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

- Methodology : ¹H NMR (400 MHz, CDCl₃) is essential for confirming structure. Diagnostic signals include:

- δ 1.43 ppm (9H, singlet for Boc tert-butyl group).

- δ 4.16 ppm (2H, quartet for ethyl ester CH₂).

- δ 3.77–3.92 ppm (2H, multiplet for NHCH₂CH₂NHBoc) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store in a sealed container under anhydrous conditions at 2–8°C. The Boc group is stable under basic conditions but hydrolyzes under strong acids (e.g., TFA). Avoid prolonged exposure to moisture or high temperatures to prevent ester hydrolysis or Boc deprotection .

Q. What are the documented hazards associated with this compound, and what safety protocols should be followed?

- Hazard profile : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. In case of contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s stability during synthetic modifications?

- Mechanistic insight : The Boc group enhances solubility in organic solvents and prevents undesired side reactions (e.g., nucleophilic attack at the amine). However, it introduces steric hindrance, which can slow coupling reactions. Boc removal requires acidic conditions (e.g., HCl/dioxane), necessitating orthogonal protection strategies for multi-step syntheses .

Q. What strategies can address low yields in amide bond formation involving this compound?

- Optimization approaches :

- Use coupling agents like HOBt/EDCI or DCC to activate carboxylic acid intermediates.

- Adjust reaction pH (e.g., Et₃N in CH₂Cl₂) to deprotonate the amine for nucleophilic attack.

- Monitor reaction progress via TLC (Rf = 0.43 in Pentane/EtOAc 93:7) to optimize stoichiometry and timing .

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

- Design strategies : Hydrolysis of the ethyl ester to a carboxylic acid (e.g., using LiOH in THF/H₂O) enhances aqueous solubility for in vivo studies. Introducing polar substituents (e.g., hydroxyl groups) or replacing the Boc group with acetyl can alter metabolic stability and bioavailability .

Q. What analytical approaches resolve contradictions in reported synthetic yields for similar Boc-protected amino acid esters?

- Troubleshooting : Compare reaction conditions across studies. For example, yields of 83% ( ) vs. 92% () may stem from differences in solvent (CH₂Cl₂ vs. THF), temperature (0°C vs. RT), or purification methods (column chromatography vs. extraction). Replicate high-yield protocols with strict anhydrous conditions and inert atmospheres .

Data Contradiction Analysis

- Example : Discrepancies in Boc-deprotection efficiency may arise from varying acid strengths (TFA vs. HCl). Systematic studies using ¹H NMR to monitor deprotection kinetics under controlled conditions can resolve such conflicts .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.